2-(5-Cyano-2-methoxyphenyl)acetic acid
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Overview
Description
2-(5-Cyano-2-methoxyphenyl)acetic acid is an organic compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol . This compound is characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to an acetic acid moiety. It is primarily used for research purposes and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyano-2-methoxyphenyl)acetic acid can be achieved through various methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by room temperature stirring overnight .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps to ensure the compound’s purity and quality for research applications .
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyano-2-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
2-(5-Cyano-2-methoxyphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although not intended for human use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Cyano-2-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties and reactivity. These interactions can lead to various biological and chemical effects, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenylacetic acid: Similar structure but lacks the cyano group.
2-(2-Methoxyphenyl)acetic acid: Another similar compound with slight structural variations.
Uniqueness
2-(5-Cyano-2-methoxyphenyl)acetic acid is unique due to the presence of both the cyano and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(5-cyano-2-methoxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-9-3-2-7(6-11)4-8(9)5-10(12)13/h2-4H,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUNTYJCKXCBSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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